Validated Pharmacological Null Identity: Inactive Negative Control at Human Melatonin MT₂ Receptor vs. UCSF4226 Agonist
Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate is certified by Sigma-Aldrich as the inactive negative control compound for the selective human melatonin MT₂ receptor agonist UCSF4226 (ZINC128734226) . This designation is not an inference but a biochemically validated classification: the compound lacks agonist activity at MT₂, providing a formally established null-effect baseline against which UCSF4226 agonism is measured. While the precise binding affinity (Ki) or functional activity (EC₅₀/IC₅₀) values at MT₂ for this specific compound are not publicly disclosed in the product documentation, its catalogued role as a negative control implies that it exhibits no significant agonist or antagonist activity at the MT₂ receptor at concentrations relevant to the UCSF4226 assay system. This contrasts sharply with active isoxazole-piperazine derivatives in the literature, such as compound CCT137690, which exhibits potent Aurora-A kinase inhibition with IC₅₀ = 0.015 ± 0.003 μM [1].
| Evidence Dimension | Functional activity at human melatonin MT₂ receptor (agonist vs. inactive control designation) |
|---|---|
| Target Compound Data | Inactive (validated negative control for UCSF4226); ≥98% purity (HPLC) |
| Comparator Or Baseline | UCSF4226 (ZINC128734226): Selective human melatonin MT₂ receptor agonist (activity not numerically disclosed in public product documentation) |
| Quantified Difference | Qualitative classification: Target compound = inactive; UCSF4226 = active agonist at MT₂. Exact fold-selectivity or potency ratio not publicly available for this compound. |
| Conditions | As catalogued by Sigma-Aldrich (Product Z3670677764); assay conditions proprietary to the UCSF4226 discovery program. |
Why This Matters
A validated inactive negative control is irreplaceable for assay validation, enabling reliable discrimination between specific receptor-mediated effects and non-specific assay noise—substituting with an untested analog compromises the interpretability of pharmacological results.
- [1] Bavetsias V, et al. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. J Med Chem. 2010;53(14):5213-5228. (CCT137690 Aurora-A IC₅₀ = 0.015 ± 0.003 μM). View Source
